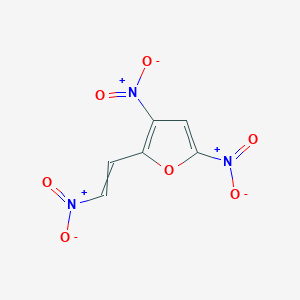
Heptadecyl 2,3-bis(dodecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C44H88O4 It is characterized by its long hydrocarbon chains and the presence of ester and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of heptadecanol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Heptadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ester and ether chemistry.
Biology: The compound’s long hydrocarbon chains make it useful in studying lipid bilayers and membrane dynamics.
Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of heptadecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its chemical structure. The ester and ether groups can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecyl 2,3-bis(octyloxy)propanoate
- Heptadecyl 2,3-bis(decyloxy)propanoate
- Heptadecyl 2,3-bis(tetradecyloxy)propanoate
Uniqueness
Heptadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific combination of long hydrocarbon chains and functional groups. This combination imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
64713-56-0 |
|---|---|
Molekularformel |
C44H88O4 |
Molekulargewicht |
681.2 g/mol |
IUPAC-Name |
heptadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C44H88O4/c1-4-7-10-13-16-19-22-23-24-25-26-29-32-35-38-41-48-44(45)43(47-40-37-34-31-28-21-18-15-12-9-6-3)42-46-39-36-33-30-27-20-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |
InChI-Schlüssel |
ODEXHIYXFAYYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
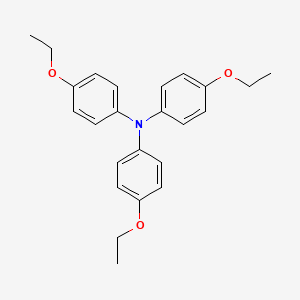
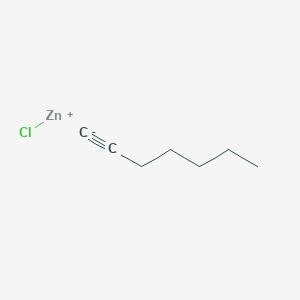
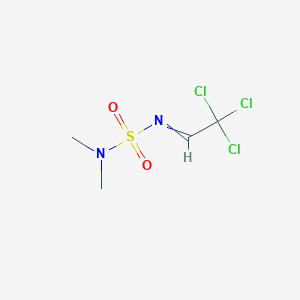
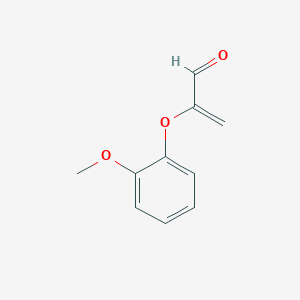
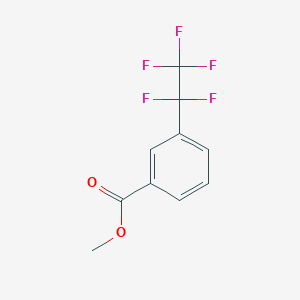
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
